4-(furan-2-ylcarbonyl)-3-[(4-methylphenyl)amino]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(FURAN-2-CARBONYL)-3-[(4-METHYLPHENYL)AMINO]-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a furan ring, a pyrrole ring, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(FURAN-2-CARBONYL)-3-[(4-METHYLPHENYL)AMINO]-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an amine and a source of sulfur such as phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(FURAN-2-CARBONYL)-3-[(4-METHYLPHENYL)AMINO]-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of 5-alkoxy-2(5H)-furanones .
Scientific Research Applications
4-(FURAN-2-CARBONYL)-3-[(4-METHYLPHENYL)AMINO]-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-(FURAN-2-CARBONYL)-3-[(4-METHYLPHENYL)AMINO]-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The furan and pyrrole rings can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
Furanylfentanyl: A synthetic opioid with a furan ring.
Uniqueness
4-(FURAN-2-CARBONYL)-3-[(4-METHYLPHENYL)AMINO]-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of a furan ring, a pyrrole ring, and multiple aromatic substituents. This structure provides it with distinct chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C28H22N2O3 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-(4-methylanilino)-1,2-diphenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C28H22N2O3/c1-19-14-16-21(17-15-19)29-25-24(27(31)23-13-8-18-33-23)26(20-9-4-2-5-10-20)30(28(25)32)22-11-6-3-7-12-22/h2-18,26,29H,1H3 |
InChI Key |
OBXAAWFCOTYJHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
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